molecular formula C10H10N2O2 B5625952 1-(4-Methylphenyl)imidazolidine-2,4-dione CAS No. 32549-31-8

1-(4-Methylphenyl)imidazolidine-2,4-dione

Cat. No.: B5625952
CAS No.: 32549-31-8
M. Wt: 190.20 g/mol
InChI Key: RFLFIALFVCLGHM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an imidazolidine ring substituted with a 4-methylphenyl group. It is known for its diverse pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)imidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate. This method yields imidazolidinic derivatives in good yields (70-74%) under controlled conditions . Another method involves the Knoevenagel condensation, which is used to synthesize imidazolidine-2,4-dione derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the phenyl ring, can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)imidazolidine-2,4,5-trione
  • 3-(4-Methylphenyl)imidazolidine-2,4-dione
  • 5-(4-Methylphenyl)imidazolidine-2,4-dione
  • 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione

Uniqueness

1-(4-Methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to similar compounds, it exhibits distinct biological activities and has been studied extensively for its potential therapeutic applications .

Properties

IUPAC Name

1-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFIALFVCLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353936
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32549-31-8
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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